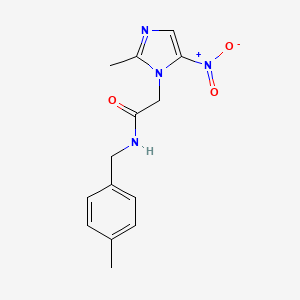
N-(4-methylbenzyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Imidazole derivatives, including compounds similar to "N-(4-methylbenzyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide," are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are often explored for their synthesis methodologies, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Imidazole derivatives are synthesized through various chemical routes, including the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to novel imidazo[1,2-a]pyridine derivatives useful as fluorescent probes for mercury ion detection (Shao et al., 2011). Another approach involves the synthesis of imidazole derivatives from N-(4,5-dichloro-2-nitrophenyl)acetamide, contributing to the development of new monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including acetamides and sulfonamides, has been characterized through techniques such as X-ray crystallography. These analyses reveal the planar nature of the imidazole system and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Hernández-Núñez et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives encompasses a range of reactions, including their use as ligands in coordination complexes demonstrating antioxidant activity (Chkirate et al., 2019). These reactions are often influenced by the presence of nitro groups and other substituents, which can affect the compound's electron distribution and overall reactivity.
Eigenschaften
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-5-12(6-4-10)7-16-13(19)9-17-11(2)15-8-14(17)18(20)21/h3-6,8H,7,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVLHMZGYDDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
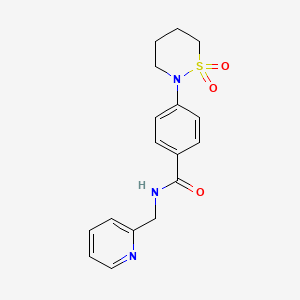
![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)
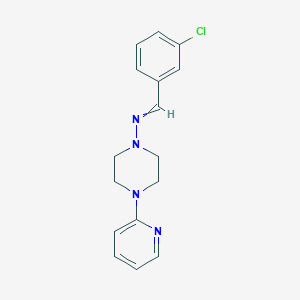


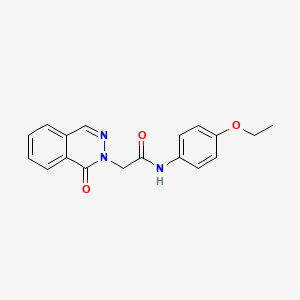
![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)
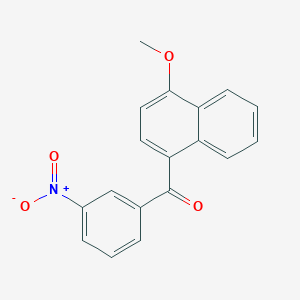

![N-[3-(4-fluorophenyl)propyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5657708.png)
![2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)
![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)
![1-[4-(3,4-dimethylphenoxy)benzyl]-3-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B5657733.png)